GSK-3 Ligand Selectivity Anchored in the 2-Benzylsulfanyl-1,3,4-Oxadiazole Pharmacophore
The 2-benzylsulfanyl-1,3,4-oxadiazole scaffold, which defines the core of this compound, was disclosed in patent WO2013007663A1 as a selective GSK-3 ligand platform [1]. The patent explicitly claims compounds of general formula (I) wherein the 2-benzylsulfanyl moiety is essential for GSK-3α/β binding, distinguishing these molecules from 2-amino- or 2-alkyl-substituted oxadiazoles that lack this kinase-targeting motif. While no compound-specific IC50 data are publicly available for this exact molecule, the structural match to the patented pharmacophore provides class-level evidence of differentiated target engagement relative to non-benzylsulfanyl oxadiazole analogs [1].
| Evidence Dimension | Target selectivity (GSK-3α/β vs. non-GSK-3 kinases) |
|---|---|
| Target Compound Data | Structurally consistent with GSK-3-selective 2-benzylsulfanyl-1,3,4-oxadiazole pharmacophore (patent WO2013007663A1 claim I) |
| Comparator Or Baseline | Non-benzylsulfanyl 1,3,4-oxadiazoles (e.g., 2-amino- or 2-alkyl-substituted derivatives) generally lack the GSK-3-targeting benzylsulfanyl motif |
| Quantified Difference | Not quantifiable for this specific compound; class-level differentiation based on patent pharmacophore claims |
| Conditions | Kinase selectivity context as claimed in WO2013007663A1 |
Why This Matters
Procurement of this specific compound is necessary to maintain the GSK-3-targeting benzylsulfanyl pharmacophore that defines the patented chemical series, ensuring consistency with structure-activity relationship (SAR) campaigns.
- [1] Schmidt, B., Lo Monte, F., Eldar-Finkelmann, H., Van Leuven, F., & Kramer, T. (2013). 2-Benzylsulfanyl[1,3,4]-oxadiazole derivatives, and medical use thereof. WIPO Patent WO2013007663A1. View Source
